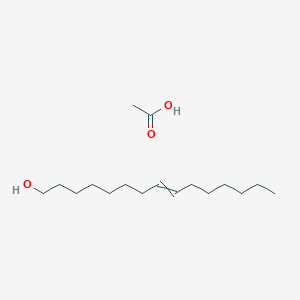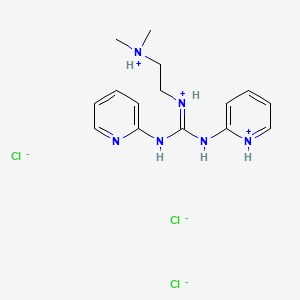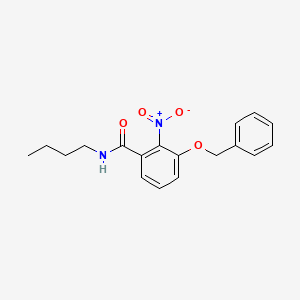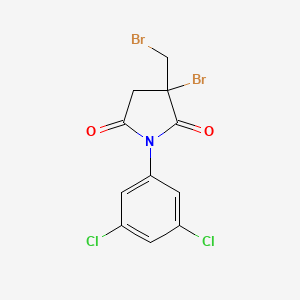
Acetic acid;pentadec-8-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;pentadec-8-en-1-ol is an organic compound that combines the properties of acetic acid and pentadec-8-en-1-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Pentadec-8-en-1-ol is a long-chain unsaturated alcohol. The combination of these two components results in a compound with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadec-8-en-1-ol typically involves the esterification of acetic acid with pentadec-8-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The reaction can be represented as follows:
[ \text{CH}3\text{COOH} + \text{C}{15}\text{H}{29}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{15}\text{H}{29} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to maximize yield. The product is then purified through distillation and other separation techniques to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;pentadec-8-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of pentadec-8-en-1-one or pentadec-8-enoic acid.
Reduction: Formation of pentadec-8-en-1-ol and acetic acid.
Substitution: Formation of various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Acetic acid;pentadec-8-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals .
Mecanismo De Acción
The mechanism of action of acetic acid;pentadec-8-en-1-ol involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microorganisms. It can also interact with enzymes and other proteins, affecting their function and leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- Pentadecyl-2-hydroxybenzoic acid
- Isoanacardic acid
- Cardanol
Uniqueness
Acetic acid;pentadec-8-en-1-ol is unique due to its combination of a long-chain unsaturated alcohol and acetic acid. This combination imparts distinct physical and chemical properties, such as enhanced solubility in organic solvents and unique reactivity patterns compared to other similar compounds .
Propiedades
Número CAS |
64437-37-2 |
|---|---|
Fórmula molecular |
C17H34O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
acetic acid;pentadec-8-en-1-ol |
InChI |
InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h7-8,16H,2-6,9-15H2,1H3;1H3,(H,3,4) |
Clave InChI |
SEIQDZKBDJNWPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)


![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)

![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)


phosphanium](/img/structure/B14495342.png)

![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
